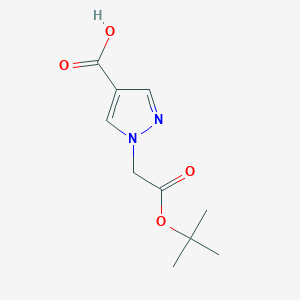
2-((Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid
Vue d'ensemble
Description
2-(Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid, also known as TBCAA, is an important organic compound used in many scientific and industrial applications. TBCAA is a carboxylic acid derivative, and is classified as a tertiary amine. It is a colorless, odorless, and non-volatile liquid, and is soluble in water and alcohols. TBCAA is most commonly used as a reagent in organic synthesis, and has been used in the synthesis of various compounds, such as pharmaceuticals, dyes, and fragrances.
Applications De Recherche Scientifique
Quantitative Analysis
The tert-butyloxycarbonyl group is key in the quantitative analysis of N-blocked amino acids and peptides. A study by Ehrlich-Rogozinski (1974) details how this group can be cleaved from amino acids and peptides, allowing for accurate determination of the tert-butyloxycarbonyl derivative. This method is noted for its rapidity and simplicity, making it valuable in analytical chemistry (Ehrlich-Rogozinski, 1974).
Synthesis Applications
The tert-butyloxycarbonyl group finds extensive use in the synthesis of complex molecules. For example, Maity and Strömberg (2014) synthesized a complex amino acid derivative using a tert-butyloxycarbonyl-protected amino acid as a starting material. This illustrates the group's role in facilitating the synthesis of intricate organic compounds (Maity & Strömberg, 2014).
Catalysis
In a study by Heydari et al. (2007), the tert-butyloxycarbonyl group was used in the N-tert-butoxycarbonylation of amines using a heteropoly acid as a catalyst. This process highlights the group's utility in enhancing reaction efficiencies and broadening the scope of catalytic applications (Heydari et al., 2007).
Solid-Phase Peptide Synthesis
Gaehde and Matsueda (2009) demonstrated the use of tert-butyloxycarbonyl-protected amino acids in solid-phase peptide synthesis. The stability and efficiency of this group in such processes make it a valuable tool in peptide and protein research (Gaehde & Matsueda, 2009).
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2-phenylcyclopropyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-9-11(12)10-7-5-4-6-8-10/h4-8,11-13H,9H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRBJMXKISBPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine](/img/structure/B1405079.png)
![N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine](/img/structure/B1405081.png)



![6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1405087.png)
![Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol](/img/structure/B1405088.png)





